Cyclothiazide

概要

説明

シクロチアザイドは、ベンゾチアジアジン系利尿薬および降圧薬であり、1963年に米国でイライリリー社によって最初に発売されました。 Anhydron、Acquirel、Doburil、Fluidil、Renazide、Tensodiural、Valmiranなどの様々な名称で販売されています . シクロチアザイドは、初期の遠位尿細管におけるナトリウム-塩化物共輸送体による塩化物活性再吸収を阻害する能力で知られており、ナトリウム、塩化物、および水の排泄増加をもたらします .

準備方法

シクロチアザイドは、ベンゾチアジアジン環系を形成する一連の化学反応によって合成することができます。 合成経路は通常、塩素化芳香族化合物とスルホンアミド基の反応を伴い、続いて環化してベンゾチアジアジン環を形成します . 工業生産方法には、収率と純度を高めるために、温度、圧力、触媒の使用など、反応条件の最適化が含まれる場合があります。

化学反応の分析

シクロチアザイドは、以下を含む様々な化学反応を起こします。

酸化: シクロチアザイドは、スルホキシドおよびスルホンを形成するために酸化することができます。

還元: 還元反応は、シクロチアザイドを対応するアミン誘導体に変換することができます。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。これらの反応から生成される主な生成物は、スルホキシド、スルホン、および置換ベンゾチアジアジンです。

科学研究の用途

シクロチアザイドは、以下を含む幅広い科学研究の用途を持っています。

化学: 有機合成における試薬として、およびチアザイド化学の研究のためのモデル化合物として使用されます。

生物学: イオンチャネルおよび神経伝達物質受容体への影響について調査されています。

科学的研究の応用

Neurophysiological Effects

Research indicates that cyclothiazide can induce significant changes in neuronal activity:

- Epileptiform Activity : this compound has been demonstrated to induce robust epileptiform activity in hippocampal neurons both in vitro and in vivo. Chronic treatment with this compound results in persistent changes in neuronal excitability, suggesting its potential role as an epileptogenic agent .

- Respiratory Modulation : In studies involving neonatal rat medullary slices, this compound was found to significantly increase the amplitude of respiratory-related nerve activity, indicating its potential application in respiratory disorders .

3.1. Epilepsy Research

This compound's ability to enhance excitatory neurotransmission while inhibiting inhibitory pathways positions it as a valuable tool in epilepsy research. Its unique properties allow researchers to explore mechanisms underlying hyperexcitability and seizure activity, making it a candidate for studying potential therapeutic strategies for epilepsy management.

3.2. Neuroprotective Studies

In models of neurodegeneration, this compound has been utilized to investigate calcium influx mechanisms associated with AMPA receptor activation. The compound's modulation of receptor desensitization can lead to cytotoxicity under certain conditions, providing insights into protective strategies against excitotoxicity in neurodegenerative diseases .

Case Studies and Research Findings

作用機序

シクロチアザイドは、ナトリウム-塩化物共輸送体による初期の遠位尿細管における塩化物活性再吸収を阻害することによって効果を発揮します。 これにより、ナトリウム、塩化物、および水の排泄が増加し、利尿作用と血圧の低下をもたらします . さらに、シクロチアザイドは、AMPA受容体とカイネイト受容体の正の異種アロステリックモジュレーターとして作用し、これらの受容体の急速な脱感作を抑制し、AMPA媒介グルタミン酸電流を増強します . また、GABA_A受容体の負の異種アロステリックモジュレーターとして作用し、GABA_A媒介電流を阻害します .

類似化合物との比較

シクロチアザイドは、ジアゾキシド、ヒドロクロロチアジド、クロロチアジドなどの他のベンゾチアジアジン系利尿薬と類似しています . シクロチアザイドは、イオンチャネルと神経伝達物質受容体を調節する能力において独特であり、神経薬理学研究における貴重なツールとなっています。類似の化合物には、以下が含まれます。

ジアゾキシド: 血管拡張薬および降圧薬として使用されるベンゾチアジアジン誘導体です。

ヒドロクロロチアジド: 高血圧および浮腫の治療に広く使用されているチアザイド系利尿薬です。

クロロチアジド: ヒドロクロロチアジドと同様の用途を持つ、もう1つのチアザイド系利尿薬です.

シクロチアザイドのAMPA受容体とGABA_A受容体の調節などのユニークな特性は、これらの類似の化合物からそれを区別し、臨床および研究の両方の設定におけるその重要性を強調しています。

生物活性

Cyclothiazide (CTZ) is a compound primarily recognized for its role as a positive allosteric modulator of AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. Its biological activity extends beyond simple modulation, impacting various physiological processes and inducing significant neurophysiological effects.

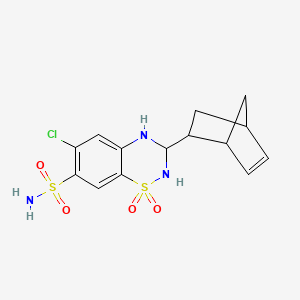

- Chemical Name: 6-Chloro-3,4-dihydro-3-(5-norbornen-2-yl)-2H-1,2,4-benzothiazidiazine-7-sulfonamide-1,1-dioxide

- Molecular Formula: C₁₄H₁₆ClN₃O₄S₂

- Purity: ≥98% .

This compound's primary mechanism involves the inhibition of AMPA receptor desensitization. This action enhances synaptic transmission by prolonging the receptor's active state, leading to increased calcium influx and neurotransmitter release. Additionally, CTZ has been shown to inhibit GABA receptors, which contributes to its pro-epileptic effects .

1. Seizure Induction

CTZ has been demonstrated to induce seizure-like behaviors in various animal models. In a study involving freely moving rats, microinjection of CTZ into the lateral ventricles resulted in dose-dependent seizure behaviors characterized by increased Racine scores (a scale for measuring seizure severity) . Higher doses led to more severe seizure grades and longer durations of seizure activity .

2. Epileptiform Activity

In vitro studies have shown that chronic exposure to CTZ can induce robust epileptiform activity in hippocampal neurons. For instance, treatment with CTZ at 5 μM for 48 hours resulted in 80% of neurons exhibiting epileptiform activity that persisted even after the removal of the drug . This suggests that CTZ may cause lasting changes in neuronal excitability and synaptic plasticity.

3. Respiratory Effects

CTZ has also been observed to enhance respiratory-related nerve activity in neonatal rats. A significant increase in the amplitude of XII nerve activity was recorded following CTZ treatment, indicating potential implications for respiratory control mechanisms .

Table 1: Dose-Response Relationship of this compound Induced Seizure Behaviors

| Dose (μmol) | % Rats with Racine Grade III | % Rats with Racine Grade IV | % Rats with Racine Grade V | Average Seizure Score |

|---|---|---|---|---|

| 0.25 | 20% | 0% | 0% | 0.3 ± 0.2 |

| 0.5 | 50% | 25% | 0% | 2.5 ± 0.9 |

| 0.75 | 14% | 29% | 43% | 3.9 ± 0.4 |

Data indicates a clear dose-dependent increase in seizure severity associated with higher concentrations of CTZ administration .

Study on Epileptiform Activity

A study conducted on hippocampal cultures demonstrated that chronic CTZ treatment led to persistent epileptiform activity even after drug washout, highlighting its potential for inducing long-term alterations in neural circuitry . The study emphasized that CTZ's ability to enhance glutamatergic transmission while inhibiting GABAergic transmission is crucial for its epileptogenic properties.

Effects on Neuronal Calcium Levels

Research has indicated that CTZ significantly increases intracellular calcium levels by blocking AMPA receptor desensitization, which can lead to cytotoxicity under certain conditions . This effect underscores the importance of careful dosage and monitoring during experimental applications.

特性

IUPAC Name |

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCUKUHCLICSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022871 | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER, 2.79e-01 g/L | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron.Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE THAT IS INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. ... /THEY/... HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/, ...AS ANTIHYPERTENSIVE AGENTS...EFFECTS APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...DRUG-INDUCED SODIUM EXCRETION AS DETERMINANT OF REDUCTION OF BLOOD PRESSURE IS SUGGESTED...PERIPHERAL VASCULAR RESISTANCE IS DECR...DIRECT ACTION...ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDES/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, For more Mechanism of Action (Complete) data for CYCLOTHIAZIDE (7 total), please visit the HSDB record page. | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DILUTE ALCOHOL, WHITE TO NEARLY WHITE POWDER | |

CAS No. |

2259-96-3 | |

| Record name | Cyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclothiazide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P71U09G5BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-230, 234 °C, 227 - 228 °C | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。